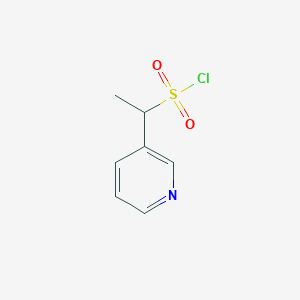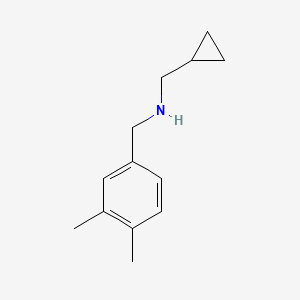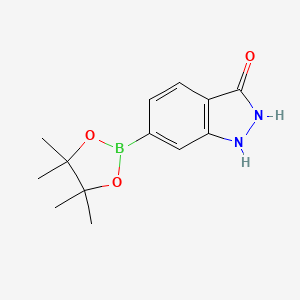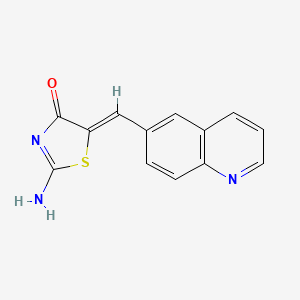
6,7-Dibromo-N-hydroxy-2-naphthimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromo-N-hydroxy-2-naphthimidamide is a chemical compound with the molecular formula C11H8Br2N2O and a molecular weight of 344.00 g/mol . This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a naphthimidamide structure. It is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
The synthesis of 6,7-Dibromo-N-hydroxy-2-naphthimidamide typically involves the bromination of N-hydroxy-2-naphthimidamide. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
6,7-Dibromo-N-hydroxy-2-naphthimidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the imide group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6,7-Dibromo-N-hydroxy-2-naphthimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Dibromo-N-hydroxy-2-naphthimidamide involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to enzymes or receptors .
Comparación Con Compuestos Similares
6,7-Dibromo-N-hydroxy-2-naphthimidamide can be compared with other similar compounds such as:
6-Hydroxy-2-naphthimidamide: Lacks the bromine atoms, which may result in different reactivity and biological activity.
6,7-Dichloro-N-hydroxy-2-naphthimidamide: Contains chlorine atoms instead of bromine, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8Br2N2O |
|---|---|
Peso molecular |
344.00 g/mol |
Nombre IUPAC |
6,7-dibromo-N'-hydroxynaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H8Br2N2O/c12-9-4-6-1-2-7(11(14)15-16)3-8(6)5-10(9)13/h1-5,16H,(H2,14,15) |
Clave InChI |
DSBJUFDMLXCZEB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC2=CC(=C(C=C21)Br)Br)/C(=N/O)/N |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)



![5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol](/img/structure/B13647281.png)

![2(1h)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B13647285.png)



![9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13647308.png)

![2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13647318.png)
